molecular formula C15H10N2O3 B6009868 2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one CAS No. 61195-11-7

2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one

Cat. No.: B6009868
CAS No.: 61195-11-7
M. Wt: 266.25 g/mol
InChI Key: JDCPQGXAZCZLPD-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one (CAS 61195-11-7) is a high-purity quinazolinone derivative supplied for advanced research applications. This compound features a benzo[1,3]dioxole moiety fused to the quinazolinone core structure, a scaffold renowned for its significant biological potential. Recent scientific investigations highlight the promise of quinazolinone derivatives as broad-spectrum antimicrobial agents and for their ability to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa at sub-minimum inhibitory concentrations . By targeting bacterial quorum sensing without affecting bacterial growth, such compounds offer a promising strategy for developing anti-virulence agents that are less likely to trigger conventional antibiotic resistance mechanisms . The quinazolinone pharmacophore is also under investigation for its relevance in other therapeutic areas, including as a key structure in kinase inhibitor research . With the molecular formula C 15 H 10 N 2 O 3 and a molecular weight of 266.25 g/mol, this compound is an invaluable chemical tool for medicinal chemists and microbiologists exploring new approaches to combat multidrug-resistant infections. This product is intended for research and manufacturing applications only and is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-15-10-3-1-2-4-11(10)16-14(17-15)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCPQGXAZCZLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366991
Record name AC1M35RE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61195-11-7
Record name AC1M35RE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 Benzo D 1 2 Dioxol 5 Yl Quinazolin 4 1h One and Its Analogues

Established Synthetic Pathways for 2-Arylquinazolin-4(1H)-ones

The construction of the 2-arylquinazolin-4(1H)-one framework can be accomplished through several reliable synthetic routes. These pathways often involve the formation of the heterocyclic ring system from acyclic or simpler cyclic precursors.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, represent a highly efficient and atom-economical approach to complex molecules like quinazolinones. echemcom.com These reactions are valued for their straightforward design, mild conditions, and high convergence. echemcom.com A common MCR strategy for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves the one-pot condensation of isatoic anhydride (B1165640), an aldehyde, and an amine source like ammonium (B1175870) acetate. echemcom.comsamipubco.com For instance, the reaction of isatoic anhydride with aromatic aldehydes and ammonium acetate, catalyzed by SnCl₂ dihydrate under solvent-free conditions at 110 °C, yields a wide range of 2,3-dihydroquinazolin-4(1H)-one derivatives in good to high yields. echemcom.com Another approach utilizes sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO₃H) to catalyze the reaction between aromatic aldehydes, isatoic anhydride, and urea (B33335) under solvent-free conditions. orgchemres.org

Table 1: Examples of Multi-component Reactions for Quinazolinone Synthesis

Starting Material 1 Starting Material 2 Starting Material 3 Catalyst/Conditions Product Type Reference
Isatoic anhydride Aromatic aldehydes Ammonium acetate SnCl₂·2H₂O, 110 °C, solvent-free 2,3-dihydroquinazolin-4(1H)-ones echemcom.com
Isatoic anhydride Aromatic aldehydes Urea SBA-Pr-SO₃H, solvent-free 2,3-dihydroquinazolin-4(1H)-ones orgchemres.org
Isatoic anhydride Aldehydes Phenylhydrazine SBA-15@ELA, Ethanol, reflux 2-aryl-3-(arylamino)-2,3-dihydroquinazolin-4(1H)-ones nih.gov

Cyclization Reactions from Anthranilic Acid and Derivatives

The most traditional and widely used methods for synthesizing the quinazolin-4(1H)-one core involve the cyclization of anthranilic acid or its derivatives. In the Niementowski reaction, anthranilic acid is heated with formamide (B127407) to produce quinazolin-4(3H)-one. tandfonline.comgeneris-publishing.com The yield of this reaction can be significantly improved depending on the reaction conditions, with some methods reporting yields as high as 96%. generis-publishing.com

Derivatives of anthranilic acid, such as 2-aminobenzamide (B116534), are also common starting materials. The condensation of 2-aminobenzamide with various aldehydes is a direct route to 2,3-dihydroquinazolin-4(1H)-ones. nih.gov This reaction can be catalyzed by natural acids like lemon juice. Isatoic anhydride, another readily available derivative, can undergo decarboxylation when reacted with primary amines to form an anthranilamide intermediate, which then condenses with an aldehyde to form the final quinazolinone product. uobaghdad.edu.iq Alternatively, anthranilic acid can be cyclized to a benzoxazinone (B8607429) intermediate using acetic anhydride, which subsequently reacts with amines to furnish the desired 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comtandfonline.com

Table 2: Cyclization Reactions Starting from Anthranilic Acid Derivatives | Anthranilic Acid Derivative | Reagent 1 | Reagent 2 | Conditions | Product Type | Reference | | :--- | :--- | :--- | :--- | :--- | | Anthranilic acid | Formamide | Heat (130-135 °C) | Niementowski Reaction | Quinazolin-4(3H)-one | generis-publishing.com | | 2-Aminobenzamide | Aldehydes | Dimethyl sulfoxide (B87167) | Condensation | 2-substituted quinazolin-4-(3H)-ones | nih.gov | | Anthranilic acid | Acetic anhydride | Amine | Two-step reaction | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | tandfonline.comtandfonline.com | | Isatoic anhydride | Primary amine | Aldehyde | One-pot condensation | 2,3-dihydroquinazolin-4(1H)-one | uobaghdad.edu.iq |

Intramolecular Oxidative Cross-Coupling Approaches

Intramolecular oxidative cross-coupling has emerged as a powerful strategy for constructing fused heterocyclic systems via direct C-H functionalization. researchgate.net This atom-economical approach avoids the need for pre-functionalized starting materials. One such method involves the I₂/DMSO-mediated intramolecular oxidative cross-coupling of 2-(benzylamino)benzamides to form the C=N double bond of the quinazolinone ring, providing good yields and tolerating a variety of functional groups. researchgate.net Another innovative, metal-free approach achieves the synthesis of quinazolin-4(3H)-ones through the oxidative cleavage of an olefin bond. mdpi.com In this process, readily available o-aminobenzamides react with styrenes in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). The styrene (B11656) is first oxidized to an aldehyde in situ, which then condenses with the o-aminobenzamide, followed by cyclization and oxidation to yield the final product. mdpi.com

Metal-Catalyzed Synthetic Routes (e.g., Ruthenium, Copper, Zinc)

Transition metal catalysis offers efficient and selective pathways for quinazolinone synthesis. Various metals, including copper, iron, manganese, and palladium, have been employed to facilitate key bond-forming steps. mdpi.comresearchgate.net Copper-catalyzed reactions are particularly common. For example, a copper-catalyzed intramolecular C-H amination has been developed for the synthesis of quinazolin-4(3H)-one derivatives from isatoic anhydride and benzylamines. researchgate.net Another copper-catalyzed domino reaction involves an Ullmann-type coupling followed by aerobic oxidative C-H amidation. frontiersin.org Iron-catalyzed systems provide an economical and environmentally benign alternative. An acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides can be achieved using a catalytic amount of FeCl₂·4H₂O. researchgate.net Manganese(I) catalysts have been used for the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides to produce 2-substituted quinazolines. mdpi.com

Table 3: Examples of Metal-Catalyzed Quinazolinone Synthesis

Catalyst Reactant 1 Reactant 2 Reaction Type Product Type Reference
Copper Isatoic anhydride Benzylamines Intramolecular α-C–H amination Quinazolin-4(3H)-ones researchgate.net
Copper(II) acetate 2-Isocyanobenzoates Amines Imidoylative cross-coupling/cyclocondensation Quinazolin-4-ones organic-chemistry.org
Iron(II) chloride (2-Aminophenyl)methanols Benzamides Acceptorless dehydrogenative coupling Quinazolines researchgate.net

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation in organic synthesis has been shown to accelerate reaction rates, improve yields, and enhance product purity, often under milder conditions than conventional heating. tandfonline.com The synthesis of quinazolinone derivatives has greatly benefited from this technology. nih.gov For example, 3-substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot reaction of anthranilic acid, amines, and an orthoester in a microwave reactor, with reactions completing in as little as 30 minutes at 120 °C. tandfonline.comtandfonline.com The Niementowski reaction, traditionally a high-temperature condensation, can also be efficiently performed under microwave irradiation. nih.gov Microwave-assisted protocols have been developed for iron-catalyzed cyclizations in water and for the synthesis of 4-phenylquinazolin-2(1H)-one derivatives from urea and substituted 2-aminobenzophenones. sci-hub.catmdpi.com This technology is particularly suitable for creating libraries of compounds for drug discovery due to its speed and efficiency. nih.gov

Green Chemistry Approaches and Environmentally Benign Protocols

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic routes to quinazolinones. frontiersin.org These methods focus on using non-toxic catalysts and solvents, renewable energy sources, and improving atom economy. A notable example is the use of lemon juice, a natural and biodegradable acid catalyst, for the condensation of 2-aminobenzamide with aldehydes. nih.gov This reaction can be further enhanced by using concentrated solar radiation (CSR) as a renewable energy source, achieving high yields in a matter of minutes. nih.gov The use of water as a green solvent has also been explored. frontiersin.org Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been employed as environmentally friendly reaction media for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comtandfonline.com These green protocols offer sustainable alternatives to traditional methods that often rely on volatile organic solvents and hazardous reagents. tandfonline.com

Synthesis of 2-(Benzo[d]beilstein-journals.orgualberta.cadioxol-5-yl)quinazolin-4(1H)-one and its 2,3-Dihydro Precursors

The fundamental approach to synthesizing 2-(Benzo[d] beilstein-journals.orgualberta.cadioxol-5-yl)quinazolin-4(1H)-one and its corresponding 2,3-dihydro precursor involves the cyclocondensation of an anthranilamide derivative with benzo[d] beilstein-journals.orgualberta.cadioxole-5-carbaldehyde, commonly known as piperonal (B3395001).

The synthesis of the 2,3-dihydro precursor, 2-(Benzo[d] beilstein-journals.orgualberta.cadioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one, is typically achieved through the reaction of 2-aminobenzamide (anthranilamide) with piperonal. This reaction can be facilitated by various catalytic systems, including both Brønsted and Lewis acids. Green chemistry approaches have highlighted the use of catalysts like lactic acid under solvent-free conditions, offering an environmentally benign route to these scaffolds. beilstein-journals.org The general mechanism involves the initial formation of a Schiff base between the aldehyde group of piperonal and the primary amino group of 2-aminobenzamide, followed by an intramolecular cyclization to yield the 2,3-dihydroquinazolin-4(1H)-one ring system.

To obtain the fully aromatic 2-(Benzo[d] beilstein-journals.orgualberta.cadioxol-5-yl)quinazolin-4(1H)-one, the 2,3-dihydro precursor can be subjected to an oxidation step. A variety of oxidizing agents can be employed for this dehydrogenation, effectively converting the dihydroquinazolinone to the corresponding quinazolin-4(1H)-one.

A direct, one-pot synthesis of the aromatic quinazolinone is also a widely used and efficient method. This typically involves the reaction of 2-aminobenzamide with piperonal in the presence of an oxidizing agent. For instance, a derivative, 2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one, has been synthesized by reacting 2-amino-N-phenylbenzamide with piperonal in the presence of propyl phosphonic anhydride, followed by oxidation with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov This methodology can be adapted for the synthesis of the title compound by using 2-aminobenzamide as the starting material.

Strategies for Structural Modification and Analogue Design

The development of analogues of 2-(Benzo[d] beilstein-journals.orgualberta.cadioxol-5-yl)quinazolin-4(1H)-one is crucial for exploring its structure-activity relationships. Modifications can be strategically introduced at various positions on both the quinazolinone core and the benzo[d] beilstein-journals.orgualberta.cadioxole moiety.

Substitutions on the Quinazolinone Ring System (Positions 2, 3, 6, 8)

Position 2: While the benzo[d] beilstein-journals.orgualberta.cadioxol-5-yl group defines the parent compound, variations at this position can be achieved by employing different aromatic aldehydes in the initial synthesis. This allows for the introduction of a wide array of substituted aryl or heteroaryl groups.

Position 3: The nitrogen at position 3 is a common site for derivatization. Alkylation, arylation, or acylation can be readily achieved by reacting the N-unsubstituted quinazolinone with appropriate electrophiles. For example, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be accomplished in a one-pot, three-component reaction involving isatoic anhydride, a primary amine, and an orthoester. myskinrecipes.com This allows for the introduction of diverse substituents at the N-3 position.

Positions 6 and 8: Substitutions on the benzene (B151609) ring of the quinazolinone core are typically introduced by starting with appropriately substituted anthranilic acid or 2-aminobenzamide derivatives. For instance, the use of a substituted 2-aminobenzamide in the condensation reaction with piperonal would lead to analogues with substituents at positions such as 6 or 8.

Modifications to the Benzo[d]beilstein-journals.orgualberta.cadioxole Moiety

Alterations to the benzo[d] beilstein-journals.orgualberta.cadioxole ring system are less common but can provide valuable insights. The methylenedioxy bridge is a key feature of this moiety. Cytochrome P450 enzymes have been shown to catalyze the formation of such bridges in natural product biosynthesis, suggesting that synthetic strategies mimicking this process could be explored for creating novel analogues. nih.gov Furthermore, reactions targeting the aromatic ring of the benzo[d] beilstein-journals.orgualberta.cadioxole could introduce substituents, although this may also affect the reactivity of the methylenedioxy bridge.

Stereoselective Synthesis of Enantiomeric Analogues

The 2,3-dihydroquinazolin-4(1H)-one precursor possesses a stereocenter at the C2 position. The conventional synthesis from 2-aminobenzamide and piperonal results in a racemic mixture. The development of stereoselective methods to obtain enantiomerically pure analogues is of significant interest. Asymmetric synthesis can be approached through several strategies, including the use of chiral catalysts or chiral auxiliaries. For instance, biomimetic asymmetric reduction of the corresponding quinazolinone using chiral NAD(P)H models has been shown to produce chiral dihydroquinazolinones with high enantiomeric excess. acgpubs.org Another approach involves the use of chiral Brønsted acids to catalyze the cyclocondensation reaction, thereby inducing stereoselectivity. The separation of enantiomers from a racemic mixture can also be achieved using chiral chromatography techniques. nih.gov

Advanced Analytical and Spectroscopic Characterization Methods for Synthesized Compounds

The structural elucidation and confirmation of synthesized 2-(Benzo[d] beilstein-journals.orgualberta.cadioxol-5-yl)quinazolin-4(1H)-one and its analogues rely on a combination of advanced analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure. In the ¹H NMR spectrum, characteristic signals for the protons of the quinazolinone and benzo[d] beilstein-journals.orgualberta.cadioxole rings, including the singlet for the methylenedioxy protons, are expected. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons, providing unambiguous structural assignments. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds by providing a highly accurate mass measurement of the molecular ion. semanticscholar.org Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. For instance, the crystal structure of 2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one has been determined, revealing the dihedral angles between the different ring systems. nih.govscispace.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the carbonyl (C=O) stretch of the quinazolinone ring. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to study its photophysical properties.

Biological Activity Spectrum and Pre Clinical Efficacy of 2 Benzo D 1 2 Dioxol 5 Yl Quinazolin 4 1h One Derivatives

Antimicrobial Activity Investigations

Derivatives of quinazolinone are recognized for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic microorganisms. nih.gov The core structure of quinazolinone serves as a versatile backbone for the development of new therapeutic agents to combat infectious diseases. eco-vector.com

Antibacterial Efficacy (Gram-positive and Gram-negative Bacteria)

Quinazolinone derivatives have been extensively studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated for their in vitro antimicrobial activity against five Gram-positive bacteria, including Bacillus subtilis, Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus pyogenes. researchgate.netnih.gov The investigation also extended to five Gram-negative bacteria: Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, Klebsiella oxytoca, and Enterobacter cloacae. researchgate.netnih.gov The findings revealed that most of the tested compounds exhibited potent activity against both bacterial types. researchgate.netnih.gov Specifically, compounds 8 and 23 were identified as the most active against Gram-positive bacteria, while several other compounds showed significant antibacterial effects on Gram-negative bacteria, particularly Escherichia coli. researchgate.netnih.gov

In another study, newly synthesized quinazolin-4(3H)-one derivatives demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org However, the substitution of a methoxy (B1213986) group at the phenyl ring attached to the second position of the quinazolinone core was found to diminish the antibacterial activity against both strains. frontiersin.org Conversely, the introduction of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore significantly enhanced the antibacterial activity against all tested bacterial pathogens. frontiersin.org Specifically, 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) was identified as having superior activity among the synthesized compounds. frontiersin.org

Furthermore, the conjugation of quinazolinone derivatives with silver nanoparticles has been explored to enhance their antibacterial efficacy. nih.gov While the quinazolinone derivatives alone did not show bactericidal effects, two compounds (QNZ 4 and QNZ 6) conjugated with silver nanoparticles demonstrated enhanced antibacterial activity against Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, B. cereus, and P. aeruginosa. nih.gov

Compound/DerivativeBacterial StrainActivity
2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives (Compounds 8 and 23)Gram-positive bacteriaMost active
Various 2-thioxo-benzo[g]quinazolin-4(3H)-one derivativesEscherichia coli (Gram-negative)Significant antibacterial activity
2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe)Various bacterial pathogensSuperior activity
Quinazolinone derivatives with methoxy group substitutionGram-positive and Gram-negative bacteriaReduced activity
Quinazolinone derivatives conjugated with silver nanoparticles (QNZ 4, QNZ 6)E. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosaEnhanced antibacterial activity

Antifungal Properties

The antifungal potential of quinazolinone derivatives has also been a subject of investigation. A study on new 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives evaluated their activity against ten fungal strains, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, and Candida albicans. researchgate.netnih.gov Several of these compounds demonstrated strong antifungal activity against many of the tested fungi. researchgate.netnih.gov

Another study synthesized four new pyrazol-quinazolinone compounds and tested their antifungal activity against seven phytopathogenic fungi. mdpi.com All four compounds exhibited significant antifungal activity at concentrations of 150 and 300 mg/L. mdpi.com Notably, compound 2c, which contains a cyano group, showed the best inhibitory effect against Fusarium oxysporum f. sp. Niveum, with 62.42% inhibition at a concentration of 300 mg/L. mdpi.com The study also suggested that the nature of the substituent on the quinazolinone group influences the antifungal activity, with chlorine-containing compounds being more effective against Rhizoctonia solani AG1, while cyano-containing compounds were more potent against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola. mdpi.com

Furthermore, some quinazolinone derivatives have shown very good activity against Candida albicans and excellent activity against Aspergillus niger. biomedpharmajournal.org For instance, derivative A-2 was excellent against E. coli and very good against C. albicans, while derivative A-3 showed excellent activity against A. niger. biomedpharmajournal.org

Compound/DerivativeFungal StrainActivity
Various 2-thioxo-benzo[g]quinazolin-4(3H)-one derivativesVarious fungal strainsStrong antifungal activity
Pyrazol-quinazolinone compound 2c (cyano-substituted)Fusarium oxysporum f. sp. Niveum62.42% inhibition at 300 mg/L
Pyrazol-quinazolinone compounds 2a and 2b (chloro-substituted)Rhizoctonia solani AG1Obvious inhibitory effect
Quinazolinone derivative A-2Candida albicansVery good activity
Quinazolinone derivative A-3Aspergillus nigerExcellent activity

Biofilm Inhibition and Anti-virulence Mechanisms

Biofilm formation is a critical factor in microbial pathogenesis and drug resistance. Some quinazolinone derivatives have been investigated for their ability to inhibit biofilm formation. A study on newly synthesized quinazolin-4-ones revealed that compounds 19 and 20 could inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs), with IC50 values of 3.55 and 6.86 µM, respectively. nih.gov These compounds also reduced other virulence factors at low concentrations without affecting bacterial growth, suggesting their potential as anti-virulence agents. nih.gov

Another study focused on 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one analogues and their biofilm inhibition activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Analogues with 2,4,6-trimethoxy phenyl, 4-methylthio phenyl, and 3-bromo phenyl substituents (5h, 5j & 5k) were effective in inhibiting MRSA biofilm formation, with IC50 values ranging from 20.7 to 22.4 μM. nih.gov

Furthermore, novel benzo researchgate.netresearchgate.netimidazo[2,1-a]quinazoline derivatives have been synthesized and tested for their anti-candida activity, including the inhibition of biofilm formation. doi.org Compounds 7c and 10c, in particular, demonstrated significant antibiofilm activity against Candida albicans. doi.org

Anticancer Activity Studies

Quinazolinone derivatives are a prominent class of compounds in cancer research due to their diverse mechanisms of action against tumor cells. nih.govresearchgate.net They have been shown to exert their anticancer effects through various pathways, including the inhibition of cell cycle progression and the induction of apoptosis. nih.gov

Antiproliferative Effects on Various Cancer Cell Lines

A wide range of quinazolinone derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. For instance, a novel quinazolinone-chalcone derivative, 2-Methyl-3-(3-((E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl)phenyl)-3,4-dihydro-4-quinazolinone (8b), showed a concentration-dependent decrease in cell viability in HCT-116, HL-60, PC-3, A-549, Mia paca-2, and MCF-7 cell lines, with IC50 values ranging from 5.5 to 8.5 µM. researchgate.net

In another study, a series of novel quinazoline (B50416) derivatives containing a substituted-sulfonamide moiety were synthesized and evaluated for their cytotoxic activity. nih.gov Compounds 4d and 4f exhibited the strongest cytotoxicity against MCF-7 cells, with IC50 values of 2.5 and 5 µM, respectively. nih.gov

Furthermore, two separate families of 2,3-dihydroquinazoline-4(1H)-ones and quinazoline-4(3H) ones, comprising 57 compounds, were screened against a broad panel of human cancer cell lines. rsc.org Several compounds, including 2-styrylquinazolin-4(3H)-one 51 and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 39, exhibited sub-µM potency. rsc.org Notably, compound 39 showed activity at less than 50 nM against the HT29, U87, A2780, H460, and BE2-C cell lines. rsc.org

A novel quinazoline-containing 1,2,3-triazole (4-TCPA) was tested against A549 (lung cancer), MCF7 (breast cancer), and K562 (leukemia) cell lines, showing IC50 concentrations of 35.70 µM, 19.50 µM, and 5.95 µM, respectively. nih.gov

Compound/DerivativeCancer Cell LineIC50 Value
2-Methyl-3-(3-((E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl)phenyl)-3,4-dihydro-4-quinazolinone (8b)HCT-116, HL-60, PC-3, A-549, Mia paca-2, MCF-75.5 - 8.5 µM
Quinazoline-sulfonamide derivative 4dMCF-72.5 µM
Quinazoline-sulfonamide derivative 4fMCF-75 µM
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)HT29, U87, A2780, H460, BE2-C<50 nM
Quinazoline-containing 1,2,3-triazole (4-TCPA)K5625.95 µM
Quinazoline-containing 1,2,3-triazole (4-TCPA)MCF719.50 µM
Quinazoline-containing 1,2,3-triazole (4-TCPA)A54935.70 µM

Induction of Apoptosis and Cell Cycle Modulation

Many quinazolinone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle. For example, the quinazolinone-chalcone derivative 8b was found to cause cell cycle arrest at the G2/M phase in a concentration-dependent manner in Mia paca-2 cells. researchgate.net This was accompanied by a decreased expression of cyclin B1 and cdk1, which are key regulators of the G2/M transition. researchgate.net

The quinazoline-sulfonamide derivatives 4d and 4f were also shown to mediate apoptosis and arrest the cell cycle at the G1 phase in MCF-7 cells. nih.gov These compounds were found to activate the apoptotic cell death pathway. nih.gov

A study on novel 2-sulfanylquinazolin-4(3H)-one derivatives identified compound 5d as a potent inducer of apoptosis. nih.gov In HepG2 cells, compound 5d arrested the cell cycle at the S phase and induced both early and late apoptosis. nih.gov The mechanism of apoptosis was linked to the upregulation of pro-apoptotic genes (caspase-3, caspase-9, and Bax) and the downregulation of the anti-apoptotic gene Bcl-2. nih.gov

Furthermore, a novel quinazoline-containing 1,2,3-triazole (4-TCPA) was shown to trigger apoptosis in all tested cancer cell lines. nih.gov This was confirmed by Annexin V/PI double staining and the activation of caspase-3/7. nih.gov The compound also led to the downregulation of key signaling molecules such as VEGFR2 and EGFR. nih.gov

Radiosensitization Potential in Cancer Research

The efficacy of radiotherapy in cancer treatment can be enhanced by agents that sensitize tumor cells to radiation. Certain quinazolinone derivatives have shown promise in this regard. For instance, a novel quinazoline benzenesulfonamide (B165840) hybrid, compound 4d , was identified as a potent agent against HepG2 and MCF-7 cancer cells. nih.gov Its anticancer and apoptotic activities were significantly enhanced when combined with a single 8 Gy dose of γ-radiation. nih.gov This suggests a potential role for these derivatives in combination therapies to improve the outcomes of radiotherapy. nih.gov

Another study highlighted a compound, 2-((3-(benzo[d] eco-vector.comijmphs.comdioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-fluorophenyl)acetamide, which demonstrated both radiosensitizing and proapoptotic properties in HepG2 cells. nih.gov The mechanism was linked to cell cycle arrest at the G2/M phase. nih.govtandfonline.com Similarly, other synthesized quinazolinones were found to sensitize tumor cells to a single 8 Gy dose of gamma radiation, inducing apoptosis and arresting the cell cycle at the G2-M phase. tandfonline.com These findings underscore the potential of quinazolinone derivatives as effective radiosensitizers in cancer therapy. nih.gov

Tubulin Polymerization Inhibition and Antimitotic Activity

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Quinazolinone derivatives have emerged as potent inhibitors of tubulin polymerization, thereby exerting antimitotic activity. biorxiv.orgnih.gov Studies have shown that certain quinazoline and quinazolino-benzothiadiazine derivatives can induce cell cycle arrest in the G2/M phase. biorxiv.orgnih.govbiorxiv.org

Mechanistic studies revealed that these compounds inhibit microtubule assembly. nih.govbiorxiv.org Molecular modeling has further elucidated that these derivatives can interact with the colchicine (B1669291) binding pocket of tubulin, a key site for polymerization inhibitors. nih.gov For example, a series of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones were found to be broad-spectrum cytotoxic agents, with some analogues exhibiting sub-micromolar potency. nih.gov The antimitotic activity of these compounds often leads to the induction of apoptosis, as evidenced by altered mitochondrial membrane potential and enhanced levels of caspase-9 in cancer cells. nih.govbiorxiv.org

Table 1: Tubulin Polymerization Inhibition by Quinazolinone Derivatives
CompoundActivityIC50 Value (µM)Reference CompoundIC50 Value (µM)
Compound 3bTubulin Polymerization Inhibitor13.29Colchicine9.21
Compound 3dTubulin Polymerization Inhibitor13.58Colchicine9.21
Compound 8Tubulin Polymerization Inhibitor22.21Colchicine9.21
Compound 13Tubulin Polymerization Inhibitor24.73Colchicine9.21

Data sourced from: researchgate.net

Enzyme Inhibition and Receptor Modulation Studies

Kinase Inhibition (e.g., CDK4/6, EGFR, DYRK1A, GSK3)

The quinazoline scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. mdpi.com Many derivatives have been developed as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often deregulated in cancer. tandfonline.commdpi.com

Epidermal Growth Factor Receptor (EGFR) , a key member of the receptor tyrosine kinase family, has been a primary target. Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, are known EGFR inhibitors. tandfonline.commdpi.com Research has shown that novel quinazolin-4(3H)-one derivatives can act as ATP-competitive type-I inhibitors against EGFR kinase. tandfonline.com

In addition to EGFR, these derivatives have shown inhibitory activity against other kinases. For example, compounds 2i and 3i displayed potent inhibitory action against CDK2 and HER2 tyrosine kinases. tandfonline.com Furthermore, certain quinazolinone derivatives have demonstrated an efficient capacity to inhibit Glycogen Synthase Kinase-3 (GSK-3) , with one compound exhibiting an IC50 value of 0.13 μM. ekb.eg The broad kinase inhibitory profile highlights the versatility of the quinazolinone scaffold in developing targeted cancer therapies. tandfonline.com

Poly(ADP-ribose) polymerase-1 (PARP-1) Inhibition

PARP-1 is a critical enzyme in the DNA damage repair process, and its inhibition is a promising strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA mutations. The 4-quinazolinone scaffold has been effectively utilized as a bioisostere of the phthalazinone core found in established PARP-1 inhibitors like Olaparib. ijmphs.comrsc.org

In silico and in vitro studies have confirmed that quinazolinone derivatives exhibit a strong affinity for the active site of PARP-1. eco-vector.combenthamdirect.com Molecular docking studies indicated that synthesized quinazolinones had good binding affinities, with some compounds showing better docking scores than the reference drugs niraparib (B1663559) and veliparib. eco-vector.comresearchgate.net In one study, a series of synthesized compounds displayed a wide range of inhibitory activities against PARP-1, with IC50 values in the nanomolar range. Notably, compound 12c was found to be the most potent inhibitor with an IC50 of 27.89 nM, comparable to Olaparib (30.38 nM). rsc.org These results suggest that quinazolinone derivatives are promising leads for the development of novel PARP-1 inhibitors. eco-vector.combenthamdirect.com

Table 2: PARP-1 Inhibition by Quinazolinone Derivatives
CompoundIC50 (nM)Reference CompoundIC50 (nM)
Compound 12c27.89Olaparib30.38

Data sourced from: rsc.org

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an effective approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Numerous studies have demonstrated the potent α-glucosidase inhibitory activity of quinazolin-4(3H)-one derivatives. nih.govbohrium.com

One study reported a series of quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives, with compound 7b showing the highest inhibition with an IC50 of 14.4 µM, which was approximately 53 times stronger than the standard drug acarbose. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor. nih.gov Another study identified 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) as potent non-competitive inhibitors with IC50 values of 12.5 ± 0.1 μM and 15.6 ± 0.2 μM, respectively. ekb.egresearchgate.net

Interestingly, a synthetic flavone (B191248) derivative, 2-(benzo[d] eco-vector.comijmphs.comdioxol-5-yl)-4H-chromen-4-one, which is structurally related to the title compound, demonstrated a maximum inhibition of 99.3% at a concentration of 27.6 µM, which was 22.4-fold more potent than acarbose. nih.govresearchgate.net These findings highlight the potential of quinazolinone and related scaffolds in developing novel anti-diabetic agents. nih.gov

Table 3: α-Glucosidase Inhibition by Quinazolinone Derivatives
CompoundInhibition TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 7bCompetitive14.4Acarbose~763.2
2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ)Non-competitive12.5 ± 0.1AcarboseN/A
2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ)Non-competitive15.6 ± 0.2AcarboseN/A
2-(benzo[d] eco-vector.comijmphs.comdioxol-5-yl)-4H-chromen-4-oneNon-competitive~0.0276 (at max inhibition)Acarbose669.57 (at max inhibition)

Data sourced from: nih.govresearchgate.netnih.gov

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of pyrimidines and is a well-established target for anticancer drugs. nih.govnih.gov Quinazoline-based antifolates have been extensively investigated as TS inhibitors. nih.govresearchgate.net These compounds act as antimetabolites, interfering with DNA synthesis and leading to "thymineless cell death". nih.govnih.gov

The development of quinazoline TS inhibitors, such as CB3717, marked a significant step in this area. nih.govresearchgate.net Further research led to the design of nonclassical quinazolinone antifolates that showed potent inhibition of both L. casei and human TS. researchgate.net Modifications to the quinazoline scaffold, such as replacing the pteridine (B1203161) nucleus of folic acid with a benzoquinazoline moiety, have yielded compounds with Ki values as low as 2.5 nM against the human enzyme and IC50 values for growth inhibition of tumor cell lines as low as 70 nM. nih.gov These studies confirm that quinazolinone derivatives are a valuable class of compounds for targeting thymidylate synthase in cancer chemotherapy.

Topoisomerase Inhibition

Derivatives of the quinazoline scaffold have been investigated for their potential to inhibit topoisomerases, enzymes crucial for DNA replication and transcription. While direct studies on 2-(benzo[d] nih.govnih.govdioxol-5-yl)quinazolin-4(1H)-one derivatives as topoisomerase inhibitors are not extensively reported, related quinoline (B57606) and pyrazolo[4,3-f]quinoline derivatives have shown activity. For instance, a series of novel pyrazolo[4,3-f]quinoline derivatives were designed and synthesized, demonstrating potential anticancer and topoisomerase inhibition activity. mdpi.com These findings suggest that the broader quinoline-based structures, which share similarities with the quinazolinone core, can be effective in targeting these enzymes. Although topoisomerase inhibitors like camptothecin (B557342) and etoposide (B1684455) are used in cancer chemotherapy, they are associated with significant side effects, driving the search for new, more selective inhibitors. mdpi.com

DNA Gyrase Modulation

Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. Quinazolinone derivatives have emerged as promising inhibitors of the GyrB subunit of this enzyme. A study identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel and potent inhibitors of S. aureus GyrB. nih.gov Specifically, compounds f4 and f14 were found to be potent inhibitors with IC50 values of 0.31 µM and 0.28 µM, respectively. nih.gov The 4-oxoquinazolin moiety was noted to be of relevance to the bioactivity. nih.gov Additionally, new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have been synthesized and evaluated as antimicrobial agents targeting the DNA gyrase enzyme. mdpi.com

CompoundTargetActivity (IC50)
f4S. aureus GyrB0.31 µM
f14S. aureus GyrB0.28 µM

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways, making them attractive targets for various therapeutic areas. Quinazolinone derivatives have been identified as potent PDE inhibitors. A library of 2-substituted quinazolin-4(3H)-ones was synthesized and evaluated against phosphodiesterase-I (PDE-I). nih.gov Among the tested compounds, compound 17 (IC50 = 210.7 ± 2.62 µM), compound 16 (IC50 = 301.6 ± 1.18 µM), and compound 13 (IC50 = 458.13 ± 3.60 µM) showed selective PDE inhibition. nih.gov Another study focused on developing 2-phenylquinazolin-4(3H)-one derivatives as potent and selective PDE5 inhibitors, with the aim of minimizing side effects associated with low selectivity against other PDE isozymes like PDE6. nih.gov Furthermore, some 3-phenyl-quinazolin-4(3H)-one-2-thioethers exhibited promising in vitro PDE inhibitory activity when compared to the non-selective inhibitor IBMX. bohrium.com

CompoundTargetActivity (IC50)
17PDE-I210.7 ± 2.62 µM
16PDE-I301.6 ± 1.18 µM
13PDE-I458.13 ± 3.60 µM
10dPDE7A1.15 µM

Anti-inflammatory and Analgesic Activities

The quinazolinone scaffold is a well-known pharmacophore for anti-inflammatory and analgesic activities. encyclopedia.pub Numerous derivatives have been synthesized and have shown significant effects in preclinical models. For example, new 2,3-dihydroquinazolin-4(1H)-one derivatives bearing chalcone (B49325) or pyrazole moieties were synthesized and evaluated. nih.gov Chalcones bearing a 4-chlorophenyl group (4c ) or a 4-nitrophenyl group (4b ) were found to be the most active as analgesics. nih.gov Both chalcone 4c and an N-phenyl pyrazole derivative (5b ) demonstrated higher anti-inflammatory activity than celecoxib. nih.gov In another study, a series of 2-benzylamino-3-substituted quinazolin-4(3H)-ones were synthesized, with some compounds showing more potent anti-inflammatory activity than diclofenac (B195802) sodium. nih.gov The analgesic activity of these compounds was also significant, with one derivative being equipotent to diclofenac sodium. nih.gov Furthermore, some novel synthesized quinazolin-4-one derivatives showed high analgesic and anti-inflammatory activities, with molecular docking studies suggesting interaction with the cyclooxygenase (COX-2) isoenzyme. researchgate.net

Anti-Trypanosomal Activity

The search for new treatments for trypanosomiasis has led to the investigation of various heterocyclic compounds. While direct evidence for the anti-trypanosomal activity of 2-(benzo[d] nih.govnih.govdioxol-5-yl)quinazolin-4(1H)-one derivatives is limited, related quinoline-based structures have shown promise. A quinoline-based phenyl sulfone derivative was discovered as an antitrypanosomal agent. nih.gov Although a series of related vinyl sulfone compounds did not show significant inhibition of the trypanosomal cysteine protease rhodesain, a key drug target, a structural variant, compound 27 , was found to inactivate rhodesain with an estimated IC50 value of 800 nM and demonstrated moderate antitrypanosomal activity with an IC50 of 5.97 µM. nih.gov

Other Reported Biological Activities

The versatility of the quinazolinone core structure has led to the discovery of a wide array of other biological activities.

Antihypertensive: Several novel substituted quinazolin-4(3H)-one derivatives have been synthesized and screened for their in vivo antihypertensive activities. nih.govresearchgate.net Some of these compounds demonstrated a hypotensive effect and produced bradycardia, with activities better than the reference drug Prazosin. nih.govresearchgate.net

Anticonvulsant: A number of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.gov Some of these compounds exhibited moderate to significant activity in the Maximal Electroshock (MES) induced seizures method when compared to diazepam. nih.govresearchgate.net The anticonvulsant activity of quinazolinones is thought to be related to their ability to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors or act as positive allosteric modulators of the GABAA receptor. nih.govmdpi.com

Antihistamine: Novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones have been synthesized and tested for their in vivo H1-antihistaminic activity. nih.gov One compound, OT5 , emerged as the most active, showing 71.70% protection from histamine-induced bronchospasm, which was comparable to the reference standard chlorpheniramine (B86927) maleate, but with negligible sedation. nih.gov

Sedative: The discovery of methaqualone as a sedative-hypnotic spurred further research into the CNS depressant activities of quinazolin-4-(3H)-ones. nih.govmdpi.com While specific sedative activity data for 2-(benzo[d] nih.govnih.govdioxol-5-yl)quinazolin-4(1H)-one derivatives is not detailed in the provided context, the general class of compounds is known for these properties.

Diuretic: A series of quinazolin-4(3H)-one derivatives containing either a thiazole (B1198619) or a 1,3,4-thiadiazole (B1197879) moiety were prepared to investigate their diuretic activity. nih.gov One compound, 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1,3,4-thiadiazol-5-yl)quinazolin-4(3H)-one (7b ), exhibited significant diuretic activity. nih.gov

Structure Activity Relationship Sar and Pharmacophore Analysis of 2 Benzo D 1 2 Dioxol 5 Yl Quinazolin 4 1h One Analogues

Impact of Substitutions on the Quinazolinone Core (Positions 2, 3, 6, 8) on Biological Activity

The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the quinazolinone core. SAR studies on the broader class of 2-arylquinazolin-4-ones have provided valuable insights that can be extrapolated to analogues of 2-(Benzo[d] nih.govunar.ac.iddioxol-5-yl)quinazolin-4(1H)-one.

Position 2: The substituent at the 2-position plays a crucial role in modulating the biological activity of quinazolinones. While this article focuses on analogues featuring a benzo[d] nih.govunar.ac.iddioxole moiety at this position, it is important to note that variations in the aryl group at C-2 significantly impact efficacy. For instance, the introduction of hydrophobic or electron-withdrawing groups on a phenyl ring at this position has been shown to enhance potency against certain targets. nih.gov

Position 3: The N-3 position of the quinazolinone ring is a key site for modification. The introduction of various substituents at this position can significantly alter the compound's pharmacological profile. Studies on 2-phenyl-quinazolin-4-one derivatives have shown that substitutions at the third position are critical for antitumor activity. researchgate.net For example, the incorporation of substituted benzalamino groups at N-3 has been explored to enhance the anticancer effects of these compounds. researchgate.net

Positions 6 and 8: The benzene (B151609) ring of the quinazolinone core, specifically positions 6 and 8, provides another avenue for structural modification to fine-tune biological activity. Halogenation at these positions has been a common strategy to enhance the potency of quinazolinone-based agents. For example, the introduction of a bromine atom at the 6-position has been investigated for its potential to increase antitumor activity in 2,3,6-trisubstituted quinazolin-4-ones. researchgate.net Similarly, substitutions at the 8-position have been shown to be critical for the selectivity of 2-arylquinazolin-4-ones as inhibitors of specific enzymes like tankyrases. nih.gov An 8-methyl group, for instance, was found to confer greater potency and selectivity compared to hydrogen, methoxy (B1213986), or hydroxyl groups at the same position. nih.gov

The following table summarizes the general impact of substitutions on the quinazolinone core based on broader studies of 2-arylquinazolin-4-ones.

PositionType of SubstituentGeneral Impact on Biological Activity
2 Varied aryl groupsModulates potency and selectivity. Hydrophobic and electron-withdrawing groups can be favorable. nih.gov
3 Alkyl, aryl, heterocyclic groupsSignificantly alters pharmacological profile; crucial for antitumor activity. researchgate.net
6 Halogens (e.g., Bromine)Can enhance antitumor and antimicrobial activities. researchgate.net
8 Small alkyl groups (e.g., Methyl)Can improve potency and selectivity for specific enzyme targets. nih.gov

Influence of Stereochemistry on the Biological Activity Profile

Stereochemistry is a critical factor in the biological activity of many drugs, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. biomedgrid.com While the parent compound, 2-(Benzo[d] nih.govunar.ac.iddioxol-5-yl)quinazolin-4(1H)-one, is achiral, the introduction of chiral centers through substitution on the quinazolinone core or on the benzo[d] nih.govunar.ac.iddioxole moiety could lead to stereoisomers with distinct biological activities.

For instance, if a substituent introduced at the N-3 position contains a chiral center, the resulting diastereomers could have different affinities for their biological target. This is because the three-dimensional arrangement of atoms is crucial for optimal interaction with the binding site of a protein. Although specific studies on the stereochemistry of 2-(Benzo[d] nih.govunar.ac.iddioxol-5-yl)quinazolin-4(1H)-one analogues are limited, the principles of stereoselectivity in drug action suggest that this would be an important consideration in the design of new, more potent derivatives. biomedgrid.com

Development of Structure-Activity Models for Specific Biological Targets and Mechanisms

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used in drug discovery to understand the relationship between the chemical structure of a compound and its biological activity. nih.gov These models can predict the activity of novel compounds and guide the design of more potent analogues.

For the broader class of quinazolinone derivatives, several 3D-QSAR and pharmacophore models have been developed for various biological targets, including enzymes like acetylcholinesterase and epidermal growth factor receptor (EGFR). unar.ac.idnih.gov A typical pharmacophore model for a quinazolinone-based inhibitor might include features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings, which are essential for binding to the target protein. pharmacophorejournal.com

Physicochemical Parameters Influencing Biological Activity

The biological activity of a compound is not solely dependent on its structure but is also influenced by its physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with its biological target.

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can influence the reactivity of the quinazolinone core and its ability to participate in interactions such as hydrogen bonding and pi-pi stacking. These effects are crucial for the binding of the molecule to its target.

Steric Factors: The size and shape of substituents can have a significant impact on biological activity. Bulky groups can cause steric hindrance, preventing the molecule from fitting into the binding site of a protein. Conversely, in some cases, a larger substituent may be required for optimal interaction. The spatial arrangement of atoms, as discussed in the context of stereochemistry, is also a critical steric factor.

A comprehensive understanding of these physicochemical parameters is essential for the design of 2-(Benzo[d] nih.govunar.ac.iddioxol-5-yl)quinazolin-4(1H)-one analogues with improved pharmacokinetic and pharmacodynamic profiles.

Mechanistic Investigations and Molecular Target Identification

Elucidation of Molecular Pathways and Cellular Processes Affected by the Compound

Quinazolinone derivatives have been shown to modulate several key molecular pathways and cellular processes, primarily implicated in inflammation and cancer.

One of the significant pathways affected is the nuclear factor kappa B (NF-κB) signaling cascade. nih.gov In response to stimuli such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it upregulates the expression of pro-inflammatory genes. nih.gov Certain quinazolinone derivatives have been found to inhibit the degradation of IκB, an inhibitor of NF-κB, thereby preventing NF-κB activation. nih.gov This leads to the downregulation of inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α). nih.gov

Furthermore, derivatives of the quinazolinone scaffold have been demonstrated to interfere with microtubule dynamics. nih.gov Tubulin, the protein subunit of microtubules, plays a critical role in mitosis. nih.gov By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells. nih.gov This mechanism is a hallmark of several successful anticancer drugs. nih.gov

Identification of Specific Protein and Enzyme Targets of 2-(Benzo[d]nih.govnih.govdioxol-5-yl)quinazolin-4(1H)-one Derivatives

Research has identified a range of specific protein and enzyme targets for various derivatives of the quinazolinone core structure. These targets are often enzymes that are dysregulated in disease states.

Enzyme Targets of Quinazolinone Derivatives:

Target EnzymeTherapeutic AreaReference
Phosphodiesterase-I (PDE-I)Various nih.gov
Carbonic Anhydrase-II (CA-II)Glaucoma, epilepsy nih.govbezmialem.edu.tr
Dihydrofolate Reductase (DHFR)Cancer, bacterial infections nih.gov
Acetylcholinesterase (AChE)Alzheimer's disease bezmialem.edu.tr
Butyrylcholinesterase (BChE)Alzheimer's disease bezmialem.edu.tr
α-Glycosidase (α-Gly)Diabetes bezmialem.edu.tr
c-Src Tyrosine KinaseCancer nih.gov
Abl Tyrosine KinaseCancer nih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine KinaseCancer nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Cancer nih.gov
Cyclooxygenase-2 (COX-2)Inflammation, Cancer nih.govresearchgate.net
Glucokinase (GK)Diabetes researchgate.net

Derivatives have shown selective inhibition of phosphodiesterase-I (PDE-I) and carbonic anhydrase-II (CA-II). nih.gov For instance, some 2-substituted quinazolin-4(3H)-ones exhibit selective inhibition of PDE, while others are more potent against CA-II. nih.gov Certain quinazolinone-benzimidazole conjugates have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a well-established target in cancer and infectious diseases. nih.gov

In the realm of neurodegenerative diseases, quinazolin-4(3H)-one derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. bezmialem.edu.tr Additionally, some derivatives are potent inhibitors of α-glycosidase, a key enzyme in carbohydrate digestion, making them potential candidates for the management of diabetes. bezmialem.edu.tr

The anti-cancer activity of quinazolinone derivatives is often attributed to their ability to inhibit protein kinases. For example, anilinoquinazolines bearing a benzodioxole moiety have been developed as dual inhibitors of c-Src and Abl tyrosine kinases. nih.gov Other derivatives have been shown to target the epidermal growth factor receptor (EGFR) tyrosine kinase and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are critical for tumor growth and angiogenesis. nih.govnih.gov

Binding Site Analysis and Ligand-Target Interaction Profiling

Molecular docking and computational studies have provided valuable insights into the binding modes of quinazolinone derivatives with their respective targets. These studies help to rationalize the observed biological activities and guide the design of more potent inhibitors.

For instance, molecular modeling of 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one derivatives that inhibit tubulin polymerization has suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin. rsc.org This binding is thought to be stabilized by well-conserved interactions within this pocket. rsc.org

In the case of COX-2 inhibition, docking studies have revealed that quinazolin-4-one derivatives can interact with key residues in the active site, such as TYR-385 and SER-530. researchgate.net The binding affinity is influenced by the nature and position of substituents on the quinazolinone scaffold. researchgate.net

For derivatives targeting EGFR, docking simulations have shown that these compounds can fit into the ATP binding site of the kinase domain. nih.gov The interactions are often characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues. nih.gov Similarly, docking studies of quinazolinone-1,3,4-oxadiazole derivatives with the GABAa receptor have been performed to understand their potential as GABAergic agonists. ijpsi.org

Understanding of Differential Selectivity and Potency against Biological Targets

The selectivity and potency of quinazolinone derivatives against their biological targets are highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies have been instrumental in understanding these differences.

For example, in a series of 2-substituted quinazolin-4(3H)-ones evaluated for PDE-I and CA-II inhibition, the nature of the substituent at the 2-position was found to be a key determinant of both potency and selectivity. nih.gov Some substituents favored PDE inhibition, while others led to more potent CA-II inhibition, and one derivative was found to be active against both enzymes. nih.gov

SAR studies on quinazolinones as inhibitors of inflammatory gene expression have shown that aliphatic substituents at the 3-position generally lead to good inhibition of COX-2, iNOS, and IL-1β mRNA expression. nih.gov However, the length of the aliphatic chain is critical, as chains longer than eight carbons may cause steric hindrance. nih.gov Halogen substituents on the benzene (B151609) ring of the quinazolinone core can also significantly enhance the inhibition of COX-2 gene expression. nih.gov

The development of a highly selective, dual-specific c-Src/Abl kinase inhibitor, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), highlights the potential for achieving high selectivity through careful structural modifications. nih.gov This compound demonstrated low nanomolar inhibition of c-Src and Abl while being highly selective over a panel of other kinases. nih.gov

Furthermore, the investigation of atropisomeric quinazolin-4-one derivatives as AMPA receptor antagonists has revealed that the stereochemistry of the molecule can have a profound impact on its biological activity. nih.gov The separation of atropisomers led to the identification of a potent anticonvulsant with high affinity for the AMPA receptor. nih.gov

Computational and Theoretical Studies of 2 Benzo D 1 2 Dioxol 5 Yl Quinazolin 4 1h One and Its Derivatives

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to its protein target.

While no specific docking studies were found for 2-(Benzo[d] abap.co.inresearchgate.netdioxol-5-yl)quinazolin-4(1H)-one, numerous studies on other quinazolinone derivatives have demonstrated their potential to interact with a variety of biological targets. For instance, a series of novel quinazolinone derivatives were synthesized and docked against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The results indicated that these compounds fit well into the ATP-binding site of EGFR, forming crucial hydrogen bonds and hydrophobic interactions. ijpbs.com

In another study, quinazolinone-1,3,4-oxadiazole derivatives were docked against the GABA(A) receptor, a target for anticonvulsant drugs. The docking scores for these derivatives ranged from -8.6 to -9.6 kcal/mol, suggesting a strong binding affinity. ijpsdronline.com Similarly, certain quinazolinone Schiff base derivatives have been evaluated as potential DNA gyrase inhibitors through molecular docking, with binding energies indicating favorable interactions. nih.gov

These studies collectively highlight the versatility of the quinazolinone scaffold in targeting diverse protein active sites. The binding affinity and interaction patterns are highly dependent on the nature and position of the substituents on the quinazolinone core.

Quinazolinone Derivative ClassProtein TargetRange of Docking Scores (kcal/mol)Key Interacting Residues (Examples)
2-Substituted quinazolinonesEGFR-7.0 to -9.5Met793, Lys745, Thr790
Quinazolinone-1,3,4-oxadiazolesGABA(A) Receptor-8.6 to -9.6Tyr97, Phe200, Thr202
Quinazolinone Schiff basesDNA Gyrase-5.96 to -8.58Asp73, Asn46, Gly77

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of newly designed compounds and for understanding the physicochemical properties that govern their efficacy.

Several QSAR studies have been conducted on various series of quinazolinone derivatives to elucidate the structural requirements for their biological activities, such as anticancer and antimicrobial effects. For example, 2D and 3D-QSAR models have been developed for quinazoline (B50416) derivatives as EGFR inhibitors. These models have revealed that descriptors related to topology, electronic properties, and steric features are crucial for inhibitory activity. nih.govnih.gov

In one study focusing on quinazoline derivatives with cytotoxic activity against the MCF-7 breast cancer cell line, QSAR models indicated that constitutional, functional, and charge descriptors were significant parameters for predicting anticancer activity. nih.gov Another study on quinoline-based quinazolinone-4-thiazolidinone heterocycles as antimicrobial agents developed QSAR models with good statistical significance, highlighting the importance of topological and 2D matrix descriptors. ijprajournal.com

The general findings from these QSAR studies suggest that the biological activity of quinazolinone derivatives can be modulated by altering substituents at various positions of the quinazoline ring system.

Quinazolinone Derivative SeriesBiological ActivityQSAR Model TypeKey Findings/Important Descriptors
Quinazoline-based EGFR inhibitorsAnticancer2D & 3D-QSARTopological, electronic, and steric parameters are critical for activity.
Quinazoline analogsCytotoxic (MCF-7)MLR, GA-PLSConstitutional, functional, and charge descriptors significantly influence activity.
Quinoline-based quinazolinone-4-thiazolidinonesAntimicrobialMLRTopological and 2D matrix descriptors are important for predicting activity.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-receptor complex over time. This technique complements molecular docking by offering a dynamic view of the binding interactions.

MD simulations have been employed to study the stability of complexes between various quinazolinone derivatives and their protein targets. For instance, a 100 ns MD simulation was performed on a quinazolinone derivative (compound 1f) in complex with PARP1 and STAT3, revealing the stability of the dual inhibitory action. tandfonline.comnih.gov In another study, MD simulations of quinazoline compounds with FtsZ and GyrB proteins were conducted to assess their potential as antibacterial agents. The simulations showed stable root-mean-square deviation (RMSD) values for the protein-ligand complexes, indicating stable binding. abap.co.in

Furthermore, MD simulations of a specific quinazolinone derivative (compound 5) with key cancer-related targets like Topoisomerase II, VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha have been performed. These simulations helped in understanding the dynamic behavior and conformational stability of the ligand within the binding pockets of these diverse targets. researchgate.net

Quinazolinone DerivativeProtein TargetSimulation DurationKey Observations from MD Simulation
Compound 1fPARP1 and STAT3100 nsStable dual inhibitory complex.
Q100 and Q44FtsZ and GyrB5 nsStable RMSD, indicating stable binding.
Derivative 5Topoisomerase II, VEGFR2, c-Met, EGFR, ERαNot specifiedConformational stability and dynamic behavior within binding pockets.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening and the design of virtual libraries are powerful strategies for identifying novel and potent analogs of a lead compound. These methods allow for the rapid evaluation of large chemical spaces to prioritize compounds for synthesis and biological testing.

The quinazolinone scaffold has been extensively used as a template for the design of virtual libraries. For example, a focused library of quinazolinone natural product-templated compounds was designed and synthesized, leading to the identification of antimitotic agents. researchgate.net Virtual screening of quinoline-derived libraries has also been performed to identify potential inhibitors for SARS-CoV-2 targets. nih.gov

The design of these libraries often starts with a known active scaffold, which is then decorated with a variety of substituents to explore the structure-activity relationship. The resulting virtual compounds are then typically filtered based on drug-likeness criteria and subjected to molecular docking to predict their binding affinity to a specific target.

Prediction of Pharmacological Profiles and Molecular Interactions

Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, which is crucial for the early stages of drug development. Furthermore, these tools can predict a compound's likely pharmacological profile based on its structural features.

For various quinazolinone derivatives, in silico ADMET properties have been predicted. These studies often use software like SwissADME and pkCSM to evaluate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.net For instance, a series of novel quinazolinone derivatives were predicted to have good drug-likeness properties and to obey Lipinski's rule of five. researchgate.net

Prediction of activity spectra for substances (PASS) is another in silico tool used to predict the biological activity profile of a compound based on its structure. This has been applied to newly designed quinazolinone derivatives to predict novel biological activities, such as antiviral properties. globalresearchonline.net

Future Perspectives and Research Directions

Exploration of Novel and More Efficient Synthetic Pathways for the Compound and its Analogues

Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)quinazolin-4(1H)-one and its analogues. Traditional methods are being superseded by modern synthetic strategies that offer higher yields, milder reaction conditions, and greater functional group tolerance. nih.govnih.gov

Key areas for exploration include:

One-Pot Synthesis: The development of one-pot or tandem reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, is a highly sought-after goal. mdpi.com This approach, starting from materials like anthranilic acid, can significantly improve efficiency and reduce waste. researchgate.netfrontiersin.org

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling reactions are powerful tools for functionalizing the quinazolinone core. nih.govnih.govbeilstein-journals.org These methods could be adapted to create a diverse library of analogues by introducing various substituents onto the heterocyclic framework.

Acid-Mediated Cycloisomerization: Brønsted acid-mediated cycloisomerization has been shown to be an effective final step in the synthesis of related polycyclic heterocyclic systems, offering a potentially high-yielding route to the quinazolinone ring system. nih.govnih.govbeilstein-journals.org

Green Chemistry Approaches: Future synthetic strategies will increasingly emphasize environmentally friendly methods. This includes the use of water as a solvent, microwave-assisted synthesis to accelerate reaction times, and the use of heterogeneous catalysts that can be easily recovered and recycled. mdpi.comresearchgate.net

Diversification of Quinazolinone and Benzo[d]nih.govresearchgate.netdioxole Scaffolds for Enhanced Activity

Systematic structural modification of both the quinazolinone and benzodioxole scaffolds is a critical next step to explore the structure-activity relationships (SAR) and optimize the biological properties of the parent compound. The quinazolinone ring, in particular, offers multiple sites for modification that have been shown to influence activity. nih.govmdpi.com

Future diversification strategies should include:

Substitution on the Quinazolinone Core: Structure-activity relationship studies have consistently shown that substitutions at the C-2, N-3, C-6, and C-8 positions of the quinazolinone ring can dramatically impact biological efficacy. nih.gov For instance, introducing substituted aromatic rings at the N-3 position or various functional groups at the C-2 position are common strategies to modulate activity. nih.gov

Molecular Hybridization: A promising approach involves creating hybrid molecules by combining the 2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)quinazolin-4(1H)-one scaffold with other known pharmacophores. nih.govrsc.org Linking it to moieties such as triazoles, oxadiazoles, or amino acids could result in compounds with enhanced potency or novel mechanisms of action. nih.govrsc.org

Modification of the Benzo[d] nih.govresearchgate.netdioxole Ring: While the benzodioxole moiety is a key feature, exploring analogues where this ring is substituted or replaced with other bicyclic systems could lead to the discovery of compounds with improved properties or different target specificities.

Table 1: Potential Modifications on the Quinazolinone Scaffold for Enhanced Activity

Position for Substitution Type of Moiety to Introduce Potential Outcome Reference
N-3 Substituted aromatic rings, Aliphatic chains Modulate binding affinity and pharmacokinetic properties nih.govnih.gov
C-2 Thiol groups, Substituted amines, Aryl groups Influence biological target specificity and potency nih.govrsc.org
C-6 / C-8 Halogen atoms (e.g., Chloro, Fluoro) Enhance antimicrobial or anticancer activity nih.gov

| C-4 | Substituted amines | Improve antimicrobial properties | nih.gov |

Identification of New Biological Targets and Broader Therapeutic Applications (excluding human clinical)

The quinazolinone scaffold is known for a wide spectrum of biological activities, suggesting that 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)quinazolin-4(1H)-one could interact with multiple biological targets. researchgate.netmdpi.comresearchgate.net Future research should aim to identify these targets and explore non-clinical therapeutic applications.

Potential research areas include:

Antimicrobial Research: Quinazolinone derivatives have shown promise as antibacterial and antifungal agents. nih.gov Investigations could focus on their efficacy against agricultural pathogens, such as phytopathogenic bacteria like Xanthomonas species, or against fungi relevant to veterinary medicine. mdpi.com

Antiparasitic Activity: There is growing interest in quinazolines as potential agents against parasitic diseases like leishmaniasis. mdpi.com The compound and its analogues could be screened against various protozoan parasites to identify new lead structures. mdpi.com

Enzyme Inhibition Studies: Many quinazolinone derivatives exert their effects by inhibiting specific enzymes. mdpi.comnih.gov Future studies could screen the compound against a panel of enzymes crucial for pathogen survival or cancer cell proliferation in vitro, such as dihydrofolate reductase (DHFR), topoisomerases, or various kinases. nih.govnih.gov

Table 2: Potential Biological Targets of Quinazolinone Derivatives

Target Class Specific Target Example Potential Application (Non-Clinical) Reference
Enzymes Dihydrofolate Reductase (DHFR) Anticancer (cell line studies), Antimicrobial nih.govnih.gov
Enzymes Topoisomerase I/II Anticancer (cell line studies) nih.gov
Enzymes Poly(ADP-ribose) polymerase (PARP) Anticancer (cell line studies) researchgate.netnih.gov
Structural Proteins Tubulin Polymerization Anticancer (cell line studies), Antifungal nih.gov
Signaling Systems Quorum Sensing (e.g., PqsR) Anti-virulence agents against bacteria mdpi.com

| Parasite-specific Enzymes | Trypanothione Reductase | Anti-leishmanial research | mdpi.com |

Advanced Computational Methodologies in the Rational Design of Quinazolinone Derivatives

Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry for accelerating the discovery and optimization of lead compounds. researchgate.netemanresearch.org Applying these methods to 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)quinazolin-4(1H)-one can guide the synthesis of more potent and selective derivatives.

Future computational work could involve:

Molecular Docking and Virtual Screening: When a biological target is identified, molecular docking can be used to predict the binding mode and affinity of the compound and its virtual analogues. frontiersin.orgmdpi.commdpi.com This allows for the rational design of new derivatives with improved interactions with the target's active site. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target protein, helping to assess the stability of the complex over time. frontiersin.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features of a series of analogues with their biological activity, QSAR models can be developed to predict the activity of newly designed compounds before their synthesis.

Machine Learning (ML) and AI: Advanced ML models can be trained on existing data to predict biological activities, ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and even synthetic accessibility, thereby prioritizing the most promising candidates for synthesis and testing. acs.org

Strategies for Overcoming Biological Resistance Mechanisms (e.g., Antimicrobial Resistance)

The rise of antimicrobial resistance is a global challenge, necessitating the development of novel therapeutic strategies. Quinazolinone derivatives are being actively explored for their potential to combat resistant microbes. researchgate.netnih.gov

Future strategies involving 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)quinazolin-4(1H)-one could focus on:

Targeting Novel Bacterial Pathways: Instead of targeting essential processes for viability, which exerts strong selective pressure for resistance, research could focus on non-essential pathways like virulence or communication. mdpi.com For example, quinazolinones have been developed as inhibitors of the quorum sensing (QS) system in Pseudomonas aeruginosa, which regulates virulence and biofilm formation. mdpi.com This anti-virulence approach may be less likely to induce resistance.

Combination Therapies: The compound could be evaluated in combination with existing antibiotics to see if it can restore their efficacy against resistant strains. This could involve inhibiting resistance-conferring enzymes or disrupting protective mechanisms like biofilms.

Development of Hybrid Agents: As mentioned earlier, creating hybrid molecules that act on multiple targets simultaneously is a key strategy to overcome resistance. nih.govrsc.org By engaging two or more targets, the probability of a pathogen developing resistance to both mechanisms at the same time is significantly reduced.

Nanoparticle Conjugation: Conjugating the quinazolinone compound with nanoparticles, such as silver nanoparticles, has been shown to enhance antibacterial activity against multi-drug resistant bacteria. nih.gov This approach could be explored to improve the delivery and efficacy of the compound.

Development of 2-(Benzo[d]nih.govresearchgate.netdioxol-5-yl)quinazolin-4(1H)-one as a Research Tool or Probe

Beyond its direct therapeutic potential, 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)quinazolin-4(1H)-one could be developed into a valuable chemical probe to explore biological systems. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or organismal context.

The development process would include:

Synthesis of Tagged Derivatives: The parent compound could be chemically modified to include reporter tags, such as fluorescent dyes, biotin, or photo-affinity labels. These tagged versions would allow for a range of applications.

Target Identification and Validation: A tagged probe could be used in pull-down assays or activity-based protein profiling experiments to identify its direct binding partners within a cell lysate, thereby validating its biological target(s).

Visualization of Cellular Processes: A fluorescently labeled version of the compound could be used in cellular imaging studies to visualize its subcellular localization and track its movement, providing clues about its mechanism of action.

Probing Structure-Function Relationships: As a well-defined ligand for a specific target, the compound can serve as a starting point for exploring the target's active site. By systematically modifying the compound's structure and observing the effects on binding and function, researchers can map the key interactions required for biological activity.

By developing this compound as a research tool, it can contribute not only to its own development pathway but also to a broader understanding of the biological processes it modulates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.